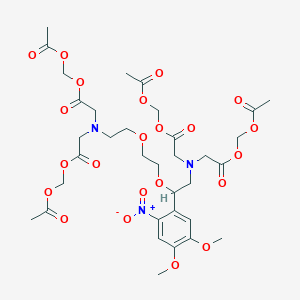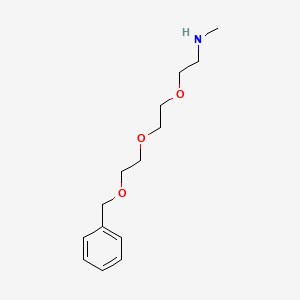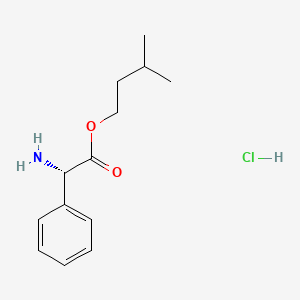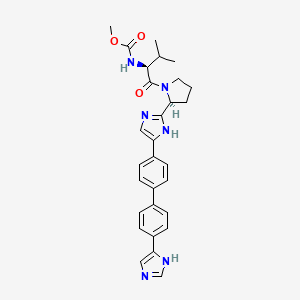![molecular formula C29H38N8O2 B11931149 2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)- CAS No. 1472797-95-7](/img/structure/B11931149.png)
2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FF-10101 is a novel irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound has shown significant efficacy against AML cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors .
Vorbereitungsmethoden
FF-10101 is synthesized through a series of chemical reactions designed to introduce specific functional groups that enable its selective and irreversible binding to FLT3. The synthetic route involves multiple steps, including the formation of a covalent bond with the cysteine residue at position 695 of FLT3 . Industrial production methods for FF-10101 are optimized to ensure high yield and purity, although specific details on the industrial synthesis are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
FF-10101 undergoes several types of chemical reactions, primarily focusing on its interaction with FLT3. The compound forms a covalent bond with the cysteine residue at position 695, leading to irreversible inhibition of FLT3 kinase activity . This unique binding mode provides broad inhibitory effects on various FLT3 mutations, including those conferring resistance to other inhibitors . Common reagents and conditions used in these reactions include organic solvents and specific catalysts that facilitate the covalent bonding process.
Wissenschaftliche Forschungsanwendungen
FF-10101 has a wide range of scientific research applications, particularly in the field of oncology. It has demonstrated potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD) and other mutations . The compound is also effective against primary AML cells with FLT3 mutations in both in vitro and in vivo models . Additionally, FF-10101 is being investigated for its potential use in combination therapies to overcome resistance mechanisms associated with other FLT3 inhibitors .
Wirkmechanismus
The mechanism of action of FF-10101 involves its selective and irreversible inhibition of FLT3 kinase activity. By forming a covalent bond with the cysteine residue at position 695, FF-10101 effectively blocks the kinase activity of FLT3, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This unique binding mode ensures high selectivity and potency against FLT3, making FF-10101 a promising therapeutic agent for AML patients with FLT3 mutations .
Vergleich Mit ähnlichen Verbindungen
FF-10101 is unique among FLT3 inhibitors due to its irreversible binding mechanism and high selectivity for FLT3 mutations. Similar compounds include quizartinib, gilteritinib, midostaurin, and crenolanib, all of which are FLT3 inhibitors used in the treatment of AML . FF-10101 has shown superior efficacy against FLT3 mutations that confer resistance to these other inhibitors, making it a valuable addition to the arsenal of FLT3-targeted therapies .
Eigenschaften
CAS-Nummer |
1472797-95-7 |
|---|---|
Molekularformel |
C29H38N8O2 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
(E)-N-[(2R)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m1/s1 |
InChI-Schlüssel |
HJFSVYUFOXAVAA-RSNBEDGSSA-N |
Isomerische SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)


![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)


![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

